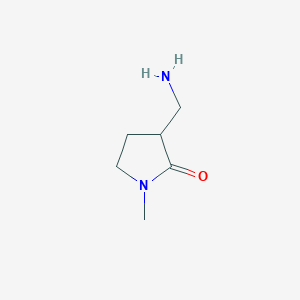

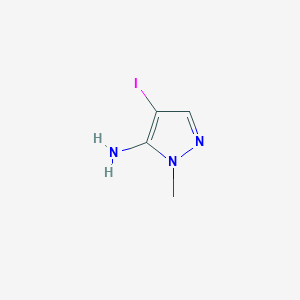

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline

Übersicht

Beschreibung

Piperazine derivatives, such as 3-(4-ethylpiperazin-1-yl)propanenitrile and 3-(4-ethylpiperazin-1-yl)propanoic acid , are organic compounds that are often used in the pharmaceutical industry as building blocks for the synthesis of various drugs and bioactive molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS . The structures can be further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the molecular weight of 3-(4-ethylpiperazin-1-yl)propanoic acid is 186.25 .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

The structural analogs of 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline have been synthesized as potential antifungal agents . These compounds, particularly those with a cinnoline moiety, have shown promise in inhibiting fungal growth. The antifungal activity is attributed to the ability of these compounds to interfere with the cell wall synthesis of fungi, making them potential candidates for developing new antifungal drugs .

Antitumor Activity

Some derivatives of this compound have been explored for their antitumor properties . The presence of the piperazine ring contributes to the bioactivity, potentially making these compounds useful in cancer research. They may work by inhibiting the proliferation of cancer cells or inducing apoptosis .

Antibacterial Properties

The compound’s derivatives also exhibit antibacterial activity . This activity is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance. The mechanism of action may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes .

Anti-inflammatory Uses

Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. Derivatives of 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline have shown anti-inflammatory activity , which could be harnessed in the development of anti-inflammatory medications .

Sedative and Anesthetizing Effects

Certain cinnoline derivatives related to this compound have been reported to have sedative and anesthetizing effects . These properties could be beneficial in the development of new sedatives or anesthetics, potentially with fewer side effects than current options .

Agrochemical Applications

The compound’s structural framework has potential applications in agrochemistry. Its derivatives could be used to develop new agrochemicals that protect crops from fungal infections or pests, contributing to increased agricultural productivity .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)12-8-11(14-2)9-13(10-12)17(18)19/h8-10,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLMEQCUIOPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CC(=C2)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)

![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)